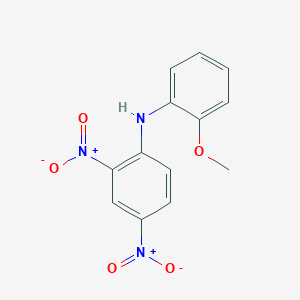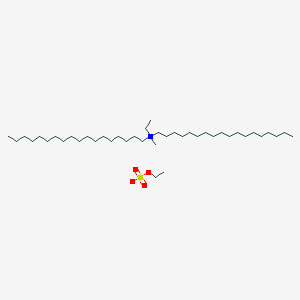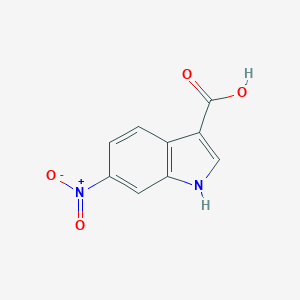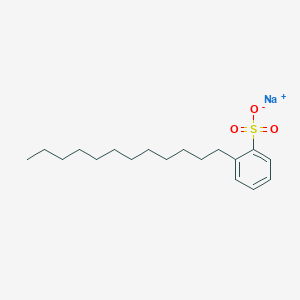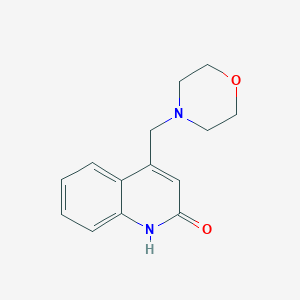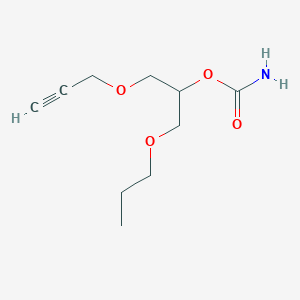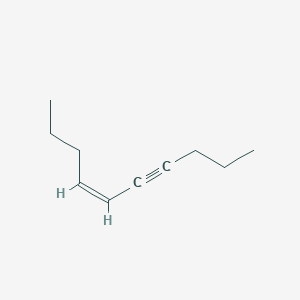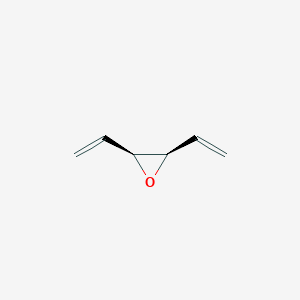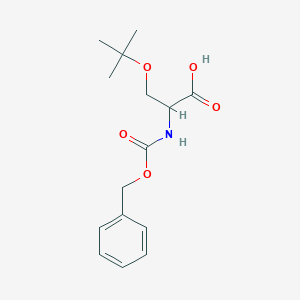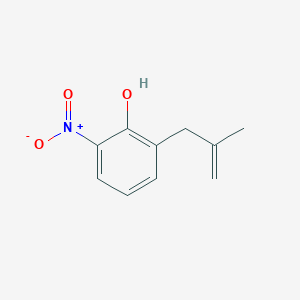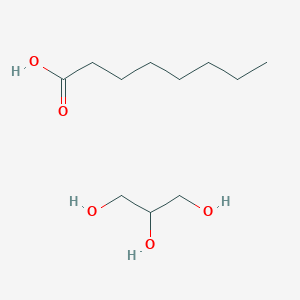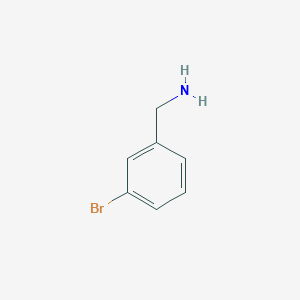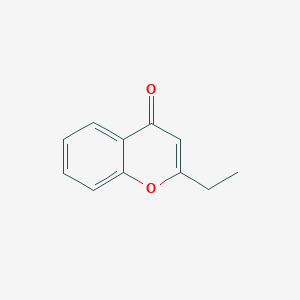
2-ethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-ethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.
Medicine: Due to its anticancer, anti-inflammatory, and antioxidant properties, this compound is explored for potential therapeutic applications.
Industry: It is used in the development of cosmetic formulations for skin and hair care, owing to its anti-inflammatory and wound-healing properties
Mecanismo De Acción
The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.
Chromone: Differs by having a double bond between the second and third carbon atoms.
Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.
Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .
Propiedades
Número CAS |
14736-30-2 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
Clave InChI |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
SMILES canónico |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Sinónimos |
2-ethyl-4H-1-Benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


